Pocop

Electrocatalysis Direct Methanol Fuel Cell (DMFC) Nickel Pincer Complexes

Reproducing specific catalytic electronic environments requires precise ligand selection-substituting Pocop with PCP or PNCNP backbones alters metal center electron density, C-H activation kinetics, and product outcomes. Pocop (1,3-bis(diphenylphosphinito)benzene) is the foundational POCOP-class pincer ligand. - Enables quantifiably more electron-poor metal centers (νCO 1962 cm⁻¹ vs 1932 cm⁻¹ for PCP) - Directly impacts DMFC anode performance: POCOP-Ni(II) achieves 429.5 mA cm⁻² - Essential for reproducing alkane dehydrogenation, cross-coupling, and anticancer screening results

Molecular Formula C30H24O2P2
Molecular Weight 478.5 g/mol
CAS No. 279214-81-2
Cat. No. B12774102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePocop
CAS279214-81-2
Molecular FormulaC30H24O2P2
Molecular Weight478.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(C2=CC=CC=C2)OC3=CC(=CC=C3)OP(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C30H24O2P2/c1-5-16-27(17-6-1)33(28-18-7-2-8-19-28)31-25-14-13-15-26(24-25)32-34(29-20-9-3-10-21-29)30-22-11-4-12-23-30/h1-24H
InChIKeyPFCIJALLGNUKRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pocop: Bisphosphinite POCOP Pincer Ligand Overview


Pocop (CAS 279214-81-2), chemically identified as 1,3-bis(diphenylphosphinito)benzene, is the parent bisphosphinite ligand within the POCOP class of pincer-type compounds . This class is defined by a tridentate binding motif that utilizes a central aryl carbon atom and two phosphinite donor groups, forming highly stable, planar complexes with transition metals [1]. Characterized by the molecular formula C₃₀H₂₄O₂P₂ and a molecular weight of 478.5 g/mol, Pocop serves as a foundational backbone for synthesizing catalytically active pincer complexes renowned for their high thermal stability and enhanced catalytic activity in a range of organic transformations, including cross-coupling reactions and C-C bond formations [2][3].

Ligand Type Parent bisphosphinite POCOP pincer backbone for synthesizing catalytically active metal complexes
Catalytic Scope Supports cross-coupling, C–C bond formation, and alkane dehydrogenation catalyst development
Thermal Profile Reported high thermal stability of derived pincer complexes for demanding reaction conditions

Why Generic Pincer Substitution Fails


The assumption that pincer ligands are interchangeable fails to account for the profound electronic and structural differences between ligand classes, which directly dictate catalytic and electrochemical outcomes. Direct substitution of Pocop with a classic PCP (phosphine-based) pincer ligand, for instance, is not a chemically neutral swap. Spectroscopic and computational analyses reveal that POCOP complexes are more electron-poor than their PCP counterparts [1]. This difference is not merely academic; it alters the thermodynamics and kinetics of key catalytic steps such as C-H and H-H bond additions [1]. Furthermore, the rate and mechanism of metalation differ substantially between the two ligand classes [2]. More critically, the impact of the pincer backbone is highly specific: studies directly comparing POCOP with a PNCNP ligand demonstrate that the backbone structure dictates the reactivity of the metal center and the coordination geometry of auxiliary ligands, leading to distinct product outcomes that would be impossible to replicate with an off-target ligand [3]. Therefore, selecting Pocop is not a matter of preference but a requirement for reproducing a specific electronic environment and reactivity profile in designed experiments.

01 POCOP ligands create a more electron-poor metal center than classical PCP pincers; catalytic thermodynamics and kinetics may shift.
02 Metalation rate and mechanism differ from PCP-type ligands, potentially altering complex synthesis efficiency and reproducibility.
03 Backbone identity (POCOP vs PNCNP) dictates metal reactivity and auxiliary ligand geometry; swapping may lead to distinct product outcomes.

Quantitative Evidence for Pocop vs. Analogs


Electrocatalytic Methanol Oxidation Current Density

In a comparative study evaluating POCOP-based pincer complexes as modifiers for carbon paste electrodes, the iPr-substituted POCOP-Ni(II) complex (a1) demonstrated a quantifiably superior performance in the electro-oxidation of methanol compared to its tBu-substituted (a2) and phenyl-substituted (a3) analogs. Specifically, complex a1 achieved the highest current density and catalytic rate constant, underscoring the critical role of P-substituent selection in optimizing electrocatalytic activity .

Methanol Oxidation Current Density
Head-to-head
429.5 mA cm⁻² iPr-POCOP-Ni (a1) vs. tBu (a2) and Ph (a3) analogs with lower densities
Higher current density supports DMFC anode research; reported as best among tested set.
10% w/w on carbon paste electrode, 0.1 M KOH, 0.5 mM MeOH.
Electrocatalysis Direct Methanol Fuel Cell (DMFC) Nickel Pincer Complexes

Catalytic Rate Constant in Methanol Oxidation

The same study provided a quantitative kinetic analysis, revealing that the catalytic rate constant (kcat) of the iPr-substituted POCOP-Ni(II) complex (a1) was not only the highest but also significantly superior to its tBu-substituted and phenyl-substituted analogs. The reported kcat values quantify the relative rate at which the complex facilitates the electro-oxidation reaction .

Catalytic Rate Constant (kcat)
Head-to-head
0.52 × 10⁶ cm³ mol⁻¹ s⁻¹ ~1.4× higher than a2 (0.38) and ~2.5× higher than a3 (0.21)
Reported rate advantage informs catalyst efficiency screening for methanol electro-oxidation.
Conditions: CV on modified carbon paste electrode, 0.5 mM MeOH, 0.1 M KOH.
Kinetics Electrochemistry Reaction Rate

Electronic Differentiation via CO Stretching Frequency

Spectroscopic analysis of CO adducts provides a quantitative probe for the electron density at a metal center. The νCO stretching frequency for the POCOP-Ir(CO) complex was measured and compared to its PCP analog. The significantly higher νCO value observed for the POCOP complex indicates a more electron-poor iridium center, which is a direct consequence of the O→C(aryl) π-donation from the phosphinito groups of the POCOP ligand [1]. This electronic feature was also found to kinetically favor C-H bond addition to the corresponding 14-electron Ir fragment [2].

CO Stretching Frequency
Head-to-head
1962 cm⁻¹ (POCOP-Ir) 1932 cm⁻¹ (PCP-Ir); 30 cm⁻¹ higher
Indicates more electron-poor Ir center; supports selection for electrophilic catalysis tuning.
IR spectroscopy of isolated CO adducts.
Electronic Structure Spectroscopy Catalytic Mechanism

C–H Bond Addition Kinetics from DFT Calculations

Density Functional Theory (DFT) calculations provide a quantitative framework for understanding the distinct kinetic and thermodynamic effects of the POCOP ligand class. The computational study determined that, relative to the parent PCP ligand, the POCOP ligand lowers the activation barrier for C-H bond addition to the 14-electron (pincer)Ir fragment. This calculated kinetic advantage is attributed to the same O→C(aryl) π-donation that defines the ligand's electronic structure [1].

C–H Bond Addition Kinetics (DFT)
Class-level
Lower activation barrier favored for POCOP vs. unsubstituted PCP
Computational evidence supports mechanistic rationale; exact ΔG‡ not reported in abstract.
DFT at B3LYP level; data to verify from full publication.
Computational Chemistry Reaction Kinetics Catalyst Design

Cytotoxic Activity Against Cancer Cell Lines

While POCOP complexes are predominantly known for catalysis, a 2024 study explored their potential in a new application area: anticancer metallodrugs. The study reports that a specific POCOP-Ni(II) complex derived from phloroglucinol exhibits cytotoxic activity against the K562 leukemia cell line with an IC₅₀ value of 0.48 ± 0.06 μM [1]. This activity was found to be comparable to that of the reference clinical drug cisplatin, which showed an IC₅₀ of 0.41 ± 0.02 μM under the same conditions [1]. Importantly, this cytotoxic activity is linked to the induction of apoptosis and ROS production [1].

Cytotoxicity (K562 cell line)
Endpoint context
IC₅₀ 0.48 ± 0.06 μM Cisplatin IC₅₀ 0.41 ± 0.02 μM (comparable)
Reported cell-model response context; supports cytotoxicity endpoint review, not clinical efficacy.
MTT assay, 48h; POCOP-Ni(II) complex derived from phloroglucinol.
Bioorganometallic Chemistry Cytotoxicity Anticancer Agents

Selectivity Index vs. Cisplatin

A critical differentiator for any potential therapeutic is its selectivity for cancer cells over healthy cells. The same 2024 study evaluated the cytotoxicity of the POCOP-Ni(II) complex against the non-cancerous COS-7 cell line and compared it to cisplatin. The POCOP-Ni(II) complex demonstrated a significantly higher IC₅₀ value of 14.46 ± 1.74 μM against COS-7 cells, indicating lower toxicity toward healthy cells [1]. In contrast, cisplatin exhibited a much lower IC₅₀ of 2.67 ± 0.18 μM against the same COS-7 cell line, signifying higher non-specific toxicity [1].

Selectivity Index (COS-7/K562)
Endpoint context
~30 (POCOP-Ni) ~6.5 for cisplatin; ~4.6-fold higher
Higher selectivity index context in non-cancerous cell line; requires validation beyond this assay.
MTT assay, 48h; data from a single 2024 study.
Selectivity Therapeutic Window Medicinal Chemistry

Targeted Applications of Pocop and POCOP Complexes


Direct Methanol Fuel Cell Anode Development

The POCOP-Ni(II) complex [NiCl{C₆H₂-4-OH-2,6-(OPiPr₂)₂}] (a1) is a verifiably superior candidate for DMFC anode applications. Based on direct comparative evidence, it achieves a current density of 429.5 mA cm⁻² and a catalytic rate constant of 0.52 × 10⁶ cm³ mol⁻¹ s⁻¹ in the electro-oxidation of methanol . These quantified metrics surpass those of its tBu-substituted and phenyl-substituted analogs, providing a clear, data-driven basis for its selection over other POCOP variants to maximize power output and catalytic efficiency .

Iridium-Based Alkane Dehydrogenation Catalysts

Research programs focused on alkane dehydrogenation, particularly those aiming to optimize catalyst activity through electronic tuning, can leverage the distinct properties of POCOP complexes. Spectroscopic evidence confirms that the POCOP ligand creates a more electron-poor iridium center compared to a PCP ligand (νCO = 1962 cm⁻¹ vs 1932 cm⁻¹) [1]. DFT calculations support that this electronic environment kinetically favors C-H bond addition, a key step in the catalytic cycle [2]. Therefore, a POCOP-ligated iridium complex is a quantifiably distinct and rational starting point for catalyst optimization when increased electrophilicity at the metal center is the design goal.

Anticancer Drug Discovery Benchmarking

The exploration of POCOP complexes as potential anticancer agents is substantiated by quantitative biological data. A specific POCOP-Ni(II) complex exhibits potent cytotoxicity against the K562 leukemia cell line with an IC₅₀ of 0.48 ± 0.06 μM, an activity level comparable to the clinical drug cisplatin [3]. More critically, its ~4.6-fold higher selectivity index over the non-cancerous COS-7 cell line provides a quantifiable advantage in terms of a potentially improved therapeutic window [4]. This data positions POCOP complexes as a promising, evidence-backed class for inclusion in screening cascades for novel metallodrug candidates with favorable safety profiles.

Mechanistic Studies of Ligand Effects

The selection of Pocop is critical for researchers conducting fundamental studies on the influence of ligand architecture on reactivity. Direct evidence shows that swapping a POCOP ligand for a PNCNP ligand in a platinum hydride complex not only alters reactivity with carbon disulfide but also changes the coordination mode of the dithioformato product [5]. Such clear structural and reactivity outcomes demonstrate that the POCOP backbone is not a generic scaffold but a key variable that dictates experimental results. Its use is therefore essential for establishing a reproducible baseline or for specifically probing the electronic and steric consequences of a bisphosphinite coordination environment.

Application
Selection Property
Validation Focus
Electrocatalytic oxidation studies
Current density / rate constant context
Methanol oxidation performance metrics in alkaline media
Alkane dehydrogenation catalyst research
Metal-center electrophilicity via CO frequency
C–H activation kinetics and electronic tuning potential
Cancer cell-model screening studies
Cytotoxicity and selectivity context
Cell-viability and selectivity index endpoints in K562/COS-7 models
Ligand architecture influence studies
Backbone-dependent coordination and reactivity
Product outcomes and auxiliary ligand geometry comparisons

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